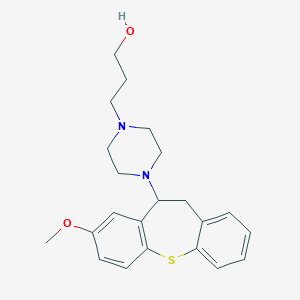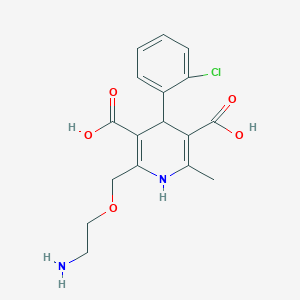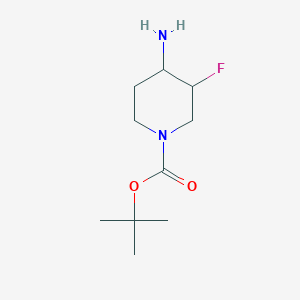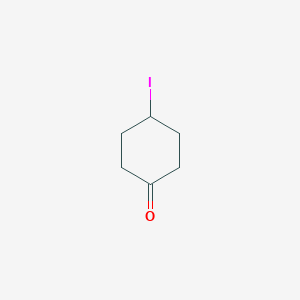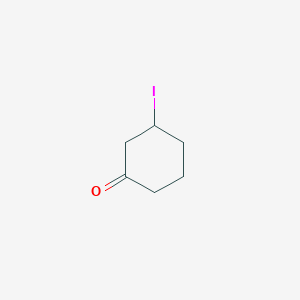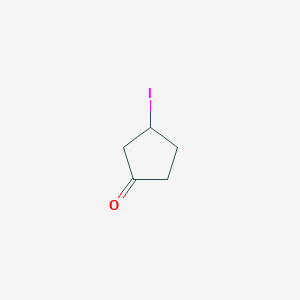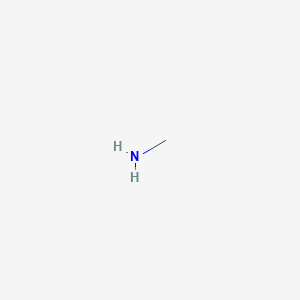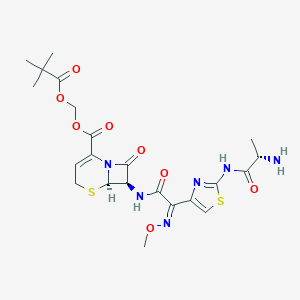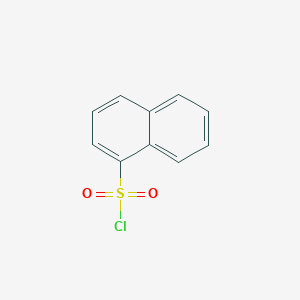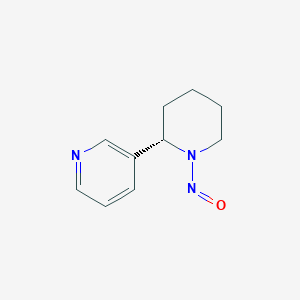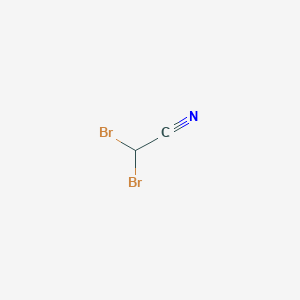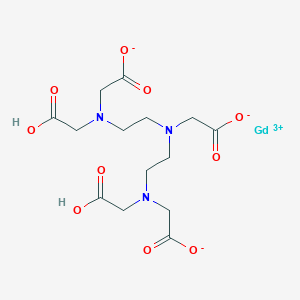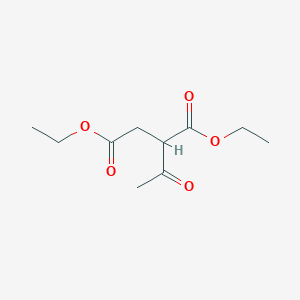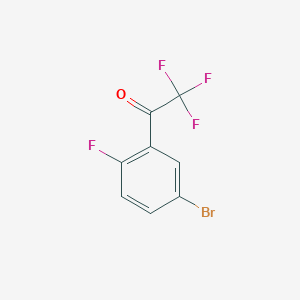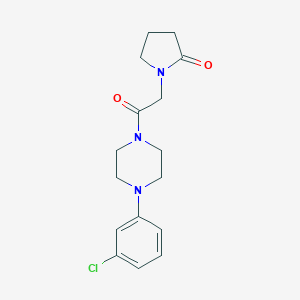
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has gained significant attention in the scientific research field. It is a derivative of piperazine and is commonly used in medicinal chemistry, especially in the development of antipsychotic drugs.
Mécanisme D'action
The exact mechanism of action of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also interacts with other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its anxiolytic and sedative effects.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for its antipsychotic effects. It also increases the release of GABA, a neurotransmitter that has inhibitory effects on the central nervous system, which may contribute to its anxiolytic and sedative effects. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent and selective pharmacological effects, making it a useful tool for studying various neurotransmitter systems. However, it has several limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the research of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-. One potential direction is the development of novel drugs based on its chemical structure, which could have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as inflammation-related disorders.
In conclusion, piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop novel drugs based on its chemical structure.
Méthodes De Synthèse
The synthesis of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves the reaction of 3-chlorophenylhydrazine with 2-oxo-1-pyrrolidineacetic acid in the presence of acetic anhydride and triethylamine. The reaction occurs through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
Applications De Recherche Scientifique
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the development of drugs to treat various mental disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammation-related diseases.
Propriétés
Numéro CAS |
131028-02-9 |
|---|---|
Nom du produit |
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
Formule moléculaire |
C16H20ClN3O2 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)16(22)12-20-6-2-5-15(20)21/h1,3-4,11H,2,5-10,12H2 |
Clé InChI |
HZWKRHQTTJJKDX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Autres numéros CAS |
131028-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



